4-(5-Bromo-4-formyl-2-methoxyphenoxy)butanenitrile
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Overview
Description
4-(5-Bromo-4-formyl-2-methoxyphenoxy)butanenitrile is a complex organic compound with the molecular formula C12H12BrNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-4-formyl-2-methoxyphenoxy)butanenitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-formyl-2-methoxyphenol, followed by the formation of the phenoxybutanenitrile moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-4-formyl-2-methoxyphenoxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution of the bromine atom can lead to various substituted derivatives .
Scientific Research Applications
4-(5-Bromo-4-formyl-2-methoxyphenoxy)butanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-4-formyl-2-methoxyphenoxy)butanenitrile is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-formyl-2-methoxyphenyl acetate: Similar structure but with an acetate group instead of a butanenitrile moiety.
Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate: Similar structure but with a butanoate group instead of a butanenitrile moiety.
Uniqueness
4-(5-Bromo-4-formyl-2-methoxyphenoxy)butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(5-bromo-4-formyl-2-methoxyphenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-16-11-6-9(8-15)10(13)7-12(11)17-5-3-2-4-14/h6-8H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEABZHNDNOLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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